Cas no 2172597-50-9 (2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

2-1-(4-Cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide is a specialized heterocyclic compound featuring a 1,2,3-triazole core functionalized with a difluoromethyl group and a cyanobutyl side chain. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, while the cyanobutyl moiety contributes to its solubility and reactivity in synthetic applications. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate for the development of biologically active molecules. Its well-defined structure and functional group compatibility make it suitable for further derivatization in drug discovery and material science applications.
2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide structure
2172597-50-9 structure
Product name:2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide
CAS No:2172597-50-9
MF:C10H13F2N5O
MW:257.239928007126
CID:6322852
PubChem ID:165603688

2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide
    • 2172597-50-9
    • EN300-1597531
    • 2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
    • Inchi: 1S/C10H13F2N5O/c11-10(12)9-7(6-8(14)18)15-16-17(9)5-3-1-2-4-13/h10H,1-3,5-6H2,(H2,14,18)
    • InChI Key: BPEUEXXDXGTEMQ-UHFFFAOYSA-N
    • SMILES: FC(C1=C(CC(N)=O)N=NN1CCCCC#N)F

Computed Properties

  • Exact Mass: 257.10881638g/mol
  • Monoisotopic Mass: 257.10881638g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.6Ų
  • XLogP3: -0.5

2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1597531-10.0g
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
10g
$8819.0 2023-06-04
Enamine
EN300-1597531-0.25g
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
0.25g
$1887.0 2023-06-04
Enamine
EN300-1597531-0.1g
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
0.1g
$1804.0 2023-06-04
Enamine
EN300-1597531-0.5g
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
0.5g
$1968.0 2023-06-04
Enamine
EN300-1597531-250mg
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
250mg
$1887.0 2023-09-23
Enamine
EN300-1597531-2500mg
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
2500mg
$4019.0 2023-09-23
Enamine
EN300-1597531-100mg
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
100mg
$1804.0 2023-09-23
Enamine
EN300-1597531-0.05g
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
0.05g
$1723.0 2023-06-04
Enamine
EN300-1597531-1.0g
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
1g
$2050.0 2023-06-04
Enamine
EN300-1597531-5000mg
2-[1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
2172597-50-9
5000mg
$5949.0 2023-09-23

Additional information on 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide

Professional Introduction to Compound with CAS No. 2172597-50-9 and Product Name: 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide

The compound with the CAS number 2172597-50-9 and the product name 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a triazole ring and a difluoromethyl substituent in its molecular structure suggests that it may exhibit properties such as enhanced metabolic stability and improved binding affinity to biological targets.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the search for new therapeutic agents. The triazole scaffold, known for its versatility and prevalence in bioactive molecules, has been extensively studied for its pharmacological properties. The incorporation of a 4-cyanobutyl side chain into the molecule introduces additional functionality that could influence both its solubility and interactions with biological systems. This particular configuration has been explored in various research endeavors aimed at identifying compounds with potential applications in treating a range of diseases.

The difluoromethyl group is another key feature of this compound that merits detailed discussion. This substituent is well-documented for its ability to enhance the bioavailability and metabolic stability of drug candidates. The electron-withdrawing nature of the difluoromethyl group can also modulate the electronic properties of the molecule, thereby affecting its reactivity and interactions with biological targets. Such modifications are often employed in drug design to optimize pharmacokinetic profiles, ensuring that the compound remains active within the body for an extended period while minimizing unwanted side effects.

Recent studies have highlighted the importance of triazolylacetamide derivatives in pharmaceutical research. These compounds have shown promise as intermediates in the synthesis of more complex molecules with therapeutic potential. The specific arrangement of atoms in 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide may contribute to its unique chemical behavior, making it a valuable candidate for further investigation. Researchers have been particularly interested in how such modifications influence the molecule's ability to interact with enzymes and receptors involved in disease pathways.

One area where this compound shows particular promise is in the field of anti-inflammatory drug development. Inflammation is a complex biological process that underlies many chronic diseases, and finding new ways to modulate it is crucial for developing effective treatments. The structural features of 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide suggest that it may be able to interfere with inflammatory signaling pathways by binding to specific targets. Preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain enzymes known to play a role in inflammation.

Another exciting application lies in the realm of anticancer research. Cancer is one of the most pressing health challenges globally, and developing new therapies is essential for improving patient outcomes. The triazole ring and difluoromethyl group are both motifs that have been associated with anticancer activity in previous studies. By combining these features into a single molecule, researchers hope to create a compound that can selectively target cancer cells while sparing healthy tissue. Further experimental validation is needed to confirm these hypotheses, but the preliminary data is certainly encouraging.

The synthesis of 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in building the triazole core, while protecting group strategies have allowed for the introduction of functional groups like the cyanobutyl chain and difluoromethyl group without compromising overall molecular integrity.

In conclusion, the compound with CAS number 2172597-50-9 and product name 2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide represents a promising candidate for further pharmaceutical development. Its unique structural features, including the presence of a triazole ring and difluoromethyl substituent, make it an attractive molecule for exploring new therapeutic applications. While more research is needed to fully understand its potential benefits and limitations, preliminary findings suggest that it could play a significant role in addressing some of today's most challenging medical conditions.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited